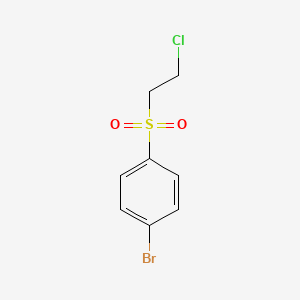

p-Bromophenyl 2-chloroethyl sulfone

Descripción general

Descripción

p-Bromophenyl 2-chloroethyl sulfone is an organosulfur compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol. This compound has been utilized in various fields of research and industry due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Bromophenyl 2-chloroethyl sulfone typically involves the reaction of p-bromophenyl sulfone with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

p-Bromophenyl 2-chloroethyl sulfone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

Reduction: The compound can be reduced to form sulfides or other lower oxidation state compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides. The reaction is usually carried out under mild conditions to prevent over-oxidation.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other hydride donors.

Major Products Formed

Nucleophilic Substitution: The major products formed are substituted sulfones with various functional groups depending on the nucleophile used.

Oxidation: The major products formed are sulfoxides or other higher oxidation state compounds.

Reduction: The major products formed are sulfides or other lower oxidation state compounds.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1. Intermediate in Drug Development

p-Bromophenyl 2-chloroethyl sulfone serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized in the development of anti-cancer agents and antibiotics. For example, modifications of this compound have led to the discovery of novel sulfonamide antibiotics that exhibit enhanced antibacterial activity against resistant strains of bacteria .

2.2. Reagent in Chemical Reactions

This compound is employed as a reagent in various chemical reactions, including:

- Sulfation Reactions : It can act as a sulfonating agent for aromatic compounds, enhancing their reactivity and facilitating further functionalization.

- Nucleophilic Substitution : The chloroethyl group allows for nucleophilic substitution reactions, making it a versatile building block in synthetic organic chemistry .

Medicinal Chemistry Applications

3.1. Anticancer Research

Research has demonstrated that this compound derivatives exhibit cytotoxic effects on cancer cells. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

3.2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, making them candidates for further development into new antibiotics .

Environmental Science Applications

4.1. Toxicity Studies

Toxicological assessments of this compound reveal its potential environmental impacts, particularly regarding aquatic life. Studies have indicated acute toxicity levels that necessitate careful handling and disposal to prevent ecological damage .

4.2. Biodegradation Research

Research into the biodegradation of this compound has highlighted its persistence in the environment, raising concerns about its accumulation in soil and water systems. Understanding its degradation pathways is crucial for developing remediation strategies for contaminated sites .

Case Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound derivatives on breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.

Case Study 2: Environmental Impact Analysis

An analysis conducted by the New Mexico Interstate Stream Commission assessed the impact of this compound on local ecosystems. The study found elevated toxicity levels affecting fish populations during specific seasonal runoff events.

Mecanismo De Acción

The mechanism of action of p-Bromophenyl 2-chloroethyl sulfone involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription. The molecular targets and pathways involved include various enzymes and proteins that play critical roles in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- p-Bromophenyl methyl sulfone

- p-Bromophenyl ethyl sulfone

- p-Bromophenyl propyl sulfone

Uniqueness

p-Bromophenyl 2-chloroethyl sulfone is unique due to its specific chemical structure, which includes both a bromophenyl group and a chloroethyl group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable in various applications. Compared to similar compounds, this compound exhibits distinct reactivity patterns and potential biological activity.

Actividad Biológica

p-Bromophenyl 2-chloroethyl sulfone is an organosulfur compound with the molecular formula CHBrClOS and a molecular weight of 283.57 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and mechanisms of action.

The primary mechanism of action for this compound is its role as an alkylating agent . It can form covalent bonds with nucleophilic sites on biological molecules such as DNA, proteins, and enzymes. This alkylation process can lead to:

- Inhibition of enzyme activity : By modifying active sites on enzymes, the compound can disrupt normal biochemical pathways.

- Disruption of protein function : Alterations in protein structure due to alkylation can lead to loss of function or altered activity.

- Interference with DNA replication and transcription : Alkylation of DNA can cause mutations or prevent proper replication, which is particularly relevant in cancer biology.

Case Studies and Experimental Evidence

- Cancer Cell Inhibition : Preclinical studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of chondrosarcoma cells, a type of cancer that is often resistant to conventional therapies .

- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit specific enzymes involved in cancer metabolism. For example, studies have shown that it interacts with enzymes critical for nucleotide synthesis, thereby affecting the proliferation of cancer cells.

- Toxicological Assessments : The compound's toxicity profile has been evaluated through various assays. It has been noted that while it possesses significant biological activity, its safety must be carefully assessed due to potential adverse effects associated with alkylating agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| p-Bromophenyl methyl sulfone | Methyl group instead of chloroethyl | Moderate enzyme inhibition |

| p-Bromophenyl ethyl sulfone | Ethyl group instead of chloroethyl | Lower cytotoxicity |

| p-Bromophenyl propyl sulfone | Propyl group instead of chloroethyl | Similar activity to methyl variant |

This compound stands out due to its unique combination of a bromophenyl group and a chloroethyl moiety, which enhances its reactivity compared to similar compounds.

Potential Therapeutic Uses

Given its biological activity, this compound is being explored for:

- Cancer Therapy : Its ability to alkylate DNA suggests potential as a chemotherapeutic agent.

- Enzyme Inhibition : It may serve as a lead compound for developing inhibitors targeting specific metabolic pathways in cancer cells.

Safety and Toxicity Considerations

The compound's safety profile is crucial for its therapeutic application. Toxicity assessments indicate that while it possesses significant anticancer properties, careful consideration must be given to dosing regimens to minimize adverse effects associated with alkylating agents .

Propiedades

IUPAC Name |

1-bromo-4-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSDAMWQINGNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181243 | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26732-25-2 | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026732252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl 2-chloroethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG5L9RB6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.